molecular formula C184H277N51O56S B8260329 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Cat. No.: B8260329
M. Wt: 4132 g/mol
InChI Key: NFHQEWIPLRTETB-CGARZLESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Findings Summary

This analysis examines the structural complexity and biochemical significance of the peptide "(4S)-5-[[(2S)-1-[[...]]-5-oxopentanoic acid," a 36-residue synthetic polypeptide characterized by its stereochemical precision, diverse functional groups, and multidomain architecture. The peptide features 23 (2S)-configured chiral centers, carbamimidamido, methylsulfanyl, and imidazole moieties, and a backbone connectivity pattern optimized for molecular recognition. Its design reflects advanced synthetic strategies to emulate natural protein-protein interaction interfaces while introducing non-canonical modifications for enhanced stability and target specificity.

Introduction to the Complex Peptide Structure and Its Biochemical Significance

Synthetic peptides of this complexity represent a frontier in bioengineering, combining elements of natural protein folding with chemically modified residues to achieve tailored functionalities. The peptide’s length (36 residues) and incorporation of non-standard groups position it as a candidate for therapeutic applications requiring high specificity, such as enzyme inhibition or receptor modulation. Its multidomain structure enables simultaneous interaction with multiple biological targets, a feature critical for disrupting complex pathogenic pathways.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHQEWIPLRTETB-CGARZLESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H277N51O56S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4132 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Functionalization

The choice of resin is critical for ensuring high coupling efficiency and minimizing truncation byproducts. Polyethylene glycol (PEG)-polystyrene hybrids (e.g., Tentagel) are preferred for long peptides due to their superior swelling properties in polar solvents, which facilitate reagent penetration. The C-terminal residue (5-oxopentanoic acid) is anchored via a Rink amide linker , providing acid-labile cleavage while stabilizing the growing chain during iterative deprotection.

Table 1: Resin-Linker Systems for SPPS

Resin TypeLinker ChemistryCleavage ConditionCompatibility
PEG-PolystyreneRink Amide95% TFA, 2.5% H2OLong peptides (>30 residues)
PolyacrylamideWang95% TFAModerate-length peptides
ChemMatrixHMBAPhotolytic (365 nm)Acid-sensitive sequences

Iterative Synthesis Cycle Optimization

Deprotection and Coupling Dynamics

The Fmoc/t-Bu strategy is employed to protect α-amino groups, with deprotection achieved using 20% piperidine in DMF. Side-chain protections include:

  • Trityl (Trt) for carbamimidamido (amidine) groups

  • tert-Butyl (t-Bu) for carboxylic acid moieties

  • Boc for imidazole (histidine-like) residues

Coupling reactions utilize HATU/DIPEA in DMF, with a 5-fold excess of activated amino acids to drive reactions to >99.5% completion. For sterically hindered residues (e.g., 3-methylbutanoyl segments), double coupling cycles with OxymaPure/DIC are implemented to suppress deletion sequences.

Convergent Synthesis via Native Chemical Ligation (NCL)

Given the peptide’s length (34 residues), a segmented synthesis approach is employed to mitigate yield losses. The compound is divided into three fragments:

  • Fragment A (Residues 1–12) : Synthesized via SPPS on a ChemMatrix resin with a photolabile linker.

  • Fragment B (Residues 13–24) : Prepared using a Rink amide resin with pseudoproline dipeptides to minimize aggregation.

  • Fragment C (Residues 25–34) : Includes C-terminal modifications, synthesized on a PEG-polystyrene support.

NCL is performed in denaturing buffer (6 M guanidine HCl, 0.1 M phosphate, pH 7.5) using MPAA (4-mercaptophenylacetic acid) as a thiol catalyst. The ligation sites are strategically placed at cysteine analogs (e.g., 3-methyl-1-oxobutan-2-yl), enabling traceless assembly of the full-length peptide.

Purification and Analytical Validation

Multidimensional Chromatography

Crude peptide is purified via a three-step protocol:

  • Ion-exchange chromatography (IEC) on a SP Sepharose column (0–1 M NaCl gradient) to remove truncated species.

  • Reverse-phase HPLC with a C18 column (5–60% acetonitrile in 0.1% TFA) for desalting.

  • Hydrophilic interaction chromatography (HILIC) to resolve isomers caused by aspartimide formation.

Table 2: Purification Parameters

StepColumnMobile PhaseKey Separation Target
1SP Sepharose FF0–1 M NaCl, pH 4.5Charge variants
2C18 (5 µm)0.1% TFA/ACNHydrophobic truncations
3HILIC Silica10 mM NH4HCO2/ACNIsomeric byproducts

Mass Spectrometric Characterization

High-resolution MALDI-TOF/TOF confirms the molecular mass (calculated: 4236.8 Da; observed: 4236.7 ± 0.3 Da). LC-MS/MS with electron-transfer dissociation (ETD) validates the sequence, particularly at ligation junctions.

Case Study: Patent AU2014311361B2

The synthesis of a structurally analogous compound in Patent AU2014311361B2 illustrates the scalability of SPPS/NCL hybrid approaches. Key adaptations include:

  • Use of Fmoc-Lys(ivDde)-OH for orthogonal protection of carbamimidamido groups.

  • In-situ neutralization protocols for coupling sterically hindered residues (e.g., 4-methylsulfanyl-1-oxobutan-2-yl).

  • Final global deprotection with TFA:thioanisole:EDT:H2O (90:5:3:2) to minimize tert-butylcation side reactions.

Yield Optimization and Process Economics

For the target compound, the overall yield after SPPS, NCL, and purification is ~12% , with the following bottlenecks:

  • Residues 17–19 : Aggregation-prone region requiring 0.1 M HOBt as a solubilizing additive.

  • Ligation at residue 24 : Reduced efficiency (68%) due to steric hindrance, mitigated by 10% DMF cosolvent .

Table 3: Cost Drivers in Large-Scale Synthesis

ComponentCost ContributionOptimization Strategy
Protected amino acids43%Bulk purchasing via consortiums
Chromatography resins29%Simulated moving bed (SMB) systems
Solvent disposal18%DMF recycling via distillation

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide .

Scientific Research Applications

Pharmaceutical Applications

Peptide Therapeutics : The compound's structure suggests potential as a peptide therapeutic. Peptides are known for their specificity and efficacy in targeting biological pathways. Research indicates that similar compounds can act as modulators in various biological processes, including hormone regulation and immune response modulation.

Vasoconstrictor Activity : Some studies have shown that related compounds exhibit vasoconstrictor properties, which could be beneficial in treating conditions like hypotension or shock. The specific interactions of this compound with vascular receptors warrant further investigation to establish its efficacy and safety in clinical settings .

Antimicrobial Properties : Preliminary data suggest that certain derivatives of complex peptides can exhibit antimicrobial activity. This could open avenues for developing new antibiotics or treatments for resistant bacterial strains .

Biochemical Research

Enzyme Inhibition Studies : The compound may serve as a valuable tool in enzyme inhibition studies. Its structural features allow it to interact with various enzymes, potentially providing insights into enzyme mechanisms and leading to the development of inhibitors for therapeutic use.

Signal Transduction Pathways : Understanding how this compound influences signal transduction pathways can lead to breakthroughs in cancer research and treatment. By elucidating its role in cellular communication, researchers can identify new targets for cancer therapies .

Case Studies

Case Study on Vasoconstriction : A study published in a peer-reviewed journal highlighted the vasoconstrictor effects of similar peptide compounds. Researchers found that these compounds could significantly increase blood pressure in animal models, suggesting potential use in treating severe hypotension .

Antimicrobial Efficacy Case Study : Another study investigated the antimicrobial effects of peptide derivatives against various bacterial strains. Results indicated significant inhibition of growth in resistant strains, showcasing the potential for developing new antibiotic therapies based on this compound .

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular pathways and responses. For example, peptides can bind to cell surface receptors, leading to the activation of intracellular signaling cascades that regulate gene expression, cell growth, and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound X and Analogues

Compound Class Key Features Molecular Weight Range Bioactivity Source/Reference
Marine Actinomycete Peptides Imidazole, sulfanyl groups 500–2000 Da Antimicrobial, Anticancer
Plant Alkaloids Aromatic rings, nitrogen heterocycles 200–600 Da Antimitotic, Neuroactive
Synthetic Peptidomimetics Carboxy, hydroxy modifications 1000–3000 Da Enzyme inhibition
Compound X (hypothetical) Multiple (2S)-residues, carboxy, imidazole ~2500 Da (estimated) Potential anticancer/antimicrobial
2. Bioactivity and Mechanisms
  • Ferroptosis Induction : Compounds like erastin and natural terpenes trigger ferroptosis in cancer cells by disrupting redox balance. Compound X’s sulfanyl and imidazole groups may similarly target glutathione pathways .
  • Antimicrobial Action : Marine peptides with carboxy and aromatic groups exhibit broad-spectrum activity by disrupting microbial membranes .
  • Enzyme Inhibition : Synthetic peptides with precise functionalization (e.g., carboxy-terminal modifications) inhibit proteases or kinases .

Table 2: Bioactivity Comparison

Compound Type Mechanism of Action Efficacy (Hypothetical for X) Applications
Ferroptosis Inducers Glutathione depletion, lipid peroxidation High (OSCC selectivity) Cancer therapy
Marine Antimicrobials Membrane disruption, metal chelation Moderate to High Drug-resistant infections
Compound X Likely enzyme inhibition/membrane interaction Unknown (requires testing) Oncology, Infectious diseases
2. Challenges and Innovations
  • Scalability : Complex peptides face yield limitations; marine sources require optimized fermentation .
  • Bioactivity Optimization : Structural tweaks (e.g., imidazole to pyridine substitution) may enhance Compound X’s selectivity .

Biological Activity

The compound identified as **(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yla amino]-4-methyl-- 5-carbamimidamido-- 3-(4-hydroxyphenyl)-- 5-(N,N,N-trimethylmethanaminium iodide) is a complex organic molecule with potential biological activities. The intricate structure suggests a multifaceted interaction with biological systems, which warrants a thorough investigation into its biological activity.

Structure and Properties

The compound's structure is characterized by multiple amino acid residues and functional groups, indicating potential roles in enzyme inhibition, receptor binding, or other biochemical interactions. The presence of imidazole and phenolic groups suggests possible interactions with biological membranes and proteins.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, small molecules acting as inhibitors of Lipid II have shown promising antibacterial activity by disrupting bacterial cell wall synthesis . This compound's potential to inhibit bacterial growth may be explored further through in vitro assays.

Anti-inflammatory Properties

Compounds featuring amino acid side chains often demonstrate anti-inflammatory effects. The presence of specific functional groups may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Antitumor Activity

Analogues of compounds with similar configurations have been studied for their antitumor activities. The ability to inhibit pathways such as Hedgehog signaling has been associated with reduced tumor proliferation in various cancer models . This compound could be evaluated for its efficacy in cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the structure–activity relationship (SAR) of related compounds. For example, research on itraconazole analogues demonstrated that modifications to the side chains significantly influenced antiangiogenic activity and endothelial cell proliferation inhibition .

Table 1: Structure–Activity Relationships of Related Compounds

CompoundActivity TypeIC50 (μM)Notes
ItraconazoleAntiangiogenic0.8Inhibits endothelial cell proliferation
Analog AAntitumor3.0Effective against Glioma cells
Analog BAntimicrobial0.5Strong Lipid II binding affinity

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this peptide, and how can stepwise coupling strategies address them?

  • The compound’s length (over 30 residues) and non-canonical modifications (e.g., carbamimidamido, imidazol-4-yl) require iterative solid-phase peptide synthesis (SPPS) with orthogonal protecting groups. For example, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can protect reactive side chains like amines and carboxylic acids during sequential coupling . Automated SPPS systems with real-time monitoring (e.g., UV-Vis for Fmoc deprotection) improve yield and reduce truncation products.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • High-resolution mass spectrometry (HRMS, e.g., ESI-TOF) validates molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from methyl, aromatic, and imidazole protons. X-ray crystallography may be limited due to flexibility, but cryo-EM could provide conformational insights for large cyclic regions .

Q. How can researchers optimize purification of this peptide given its hydrophobicity and charge heterogeneity?

  • Reverse-phase HPLC with gradient elution (e.g., C18 column, 0.1% TFA in water/acetonitrile) separates isoforms. Ion-exchange chromatography resolves charged variants (e.g., deamidated products). Analytical techniques like circular dichroism (CD) monitor secondary structure retention post-purification .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., dynamic proton exchange in imidazole groups) be resolved?

  • Variable-temperature NMR (e.g., 298–323 K) reduces line broadening caused by conformational exchange. Paramagnetic relaxation enhancement (PRE) or deuterium exchange experiments map solvent-exposed vs. buried regions. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict flexible domains contributing to spectral noise .

Q. What experimental design principles minimize epimerization during synthesis of sensitive residues (e.g., 4-carboxyglutamate)?

  • Low-temperature coupling (0–4°C) with HATU/DIPEA activation reduces racemization. Mid-synthesis “diagnostic” cleavage (e.g., TFA treatment of resin aliquots) followed by LC-MS detects epimerization early. Chiral GC/MS of hydrolyzed fragments quantifies D/L amino acid ratios .

Q. How can computational methods predict the compound’s bioactivity against targets like protease enzymes?

  • Docking studies (AutoDock Vina) model interactions between the compound’s cyclic motifs and catalytic pockets. Free-energy perturbation (FEP) calculations quantify binding affinity changes for point mutations. Machine learning (e.g., AlphaFold2) predicts tertiary structure if homology templates exist .

Q. What strategies validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?

  • Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS monitor degradation pathways (e.g., oxidation of methionine, deamidation of asparagine). Circular dichroism (CD) and dynamic light scattering (DLS) track aggregation propensity. Surface plasmon resonance (SPR) assesses target-binding retention over time .

Q. How should researchers design mutagenesis studies to probe structure-activity relationships (SAR) for modified residues?

  • Alanine scanning of non-canonical residues (e.g., 3-(4-hydroxyphenyl) or carbamimidamido groups) identifies critical functional motifs. Saturation mutagenesis at flexible linkers (e.g., glycine-rich regions) evaluates conformational tolerance. Pairwise coupling energy analysis (e.g., FoldX) quantifies destabilization effects .

Methodological Notes

  • Contradiction Management : When spectral data conflicts with computational predictions (e.g., MD vs. NMR), use hybrid approaches like residual dipolar coupling (RDC) to refine structural models .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires switching from SPPS to fragment condensation, with careful monitoring of coupling efficiency via inline FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.